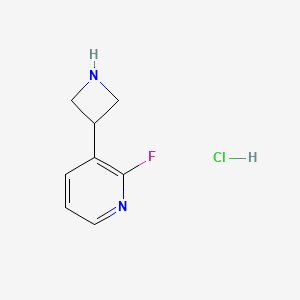

3-(Azetidin-3-yl)-2-fluoropyridine hydrochloride

説明

3-(アゼチジン-3-イル)-2-フルオロピリジン塩酸塩は、アゼチジン環とピリジン環の両方を特徴とする複素環化合物です。アゼチジン環(4員環の窒素含有環)とフルオロピリジン部分(フッ素原子を有する6員環)の存在により、この化合物は独特なものとなっています。その潜在的な生物活性を理由に、医薬品化学および製薬研究で頻繁に使用されています。

特性

分子式 |

C8H10ClFN2 |

|---|---|

分子量 |

188.63 g/mol |

IUPAC名 |

3-(azetidin-3-yl)-2-fluoropyridine;hydrochloride |

InChI |

InChI=1S/C8H9FN2.ClH/c9-8-7(2-1-3-11-8)6-4-10-5-6;/h1-3,6,10H,4-5H2;1H |

InChIキー |

RNWUAWUEBWMQHU-UHFFFAOYSA-N |

正規SMILES |

C1C(CN1)C2=C(N=CC=C2)F.Cl |

製品の起源 |

United States |

準備方法

合成ルートと反応条件

3-(アゼチジン-3-イル)-2-フルオロピリジン塩酸塩の合成は、通常、以下の手順が含まれます。

アゼチジン環の形成: アゼチジン環は、ホナー・ワーズワース・エモンズ反応やアザ・マイケル付加などの反応を経て、アゼチジン-3-オンから合成できます.

フルオロピリジン部分の導入: フルオロピリジン部分は、ボロン酸を用いた鈴木・宮浦クロスカップリング反応によって、臭素化ピラゾール-アゼチジンハイブリッドを用いて導入できます.

工業生産方法

この化合物の工業生産方法では、収率と純度を高めるために、反応条件を最適化する必要がある場合が多いです。これには、温度、圧力、触媒の使用による反応の促進などが含まれます。

化学反応の分析

科学研究における用途

3-(アゼチジン-3-イル)-2-フルオロピリジン塩酸塩は、科学研究において幅広い用途があります。

科学的研究の応用

Structural Characteristics

The compound's molecular formula is , with a molecular weight of approximately 188.63 g/mol. The presence of both azetidine and fluorinated pyridine rings enhances its chemical reactivity and biological activity, making it a valuable candidate for further research in pharmacology and medicinal chemistry.

Medicinal Chemistry Applications

1. Drug Development:

3-(Azetidin-3-yl)-2-fluoropyridine hydrochloride is primarily utilized as a building block in the synthesis of novel pharmaceutical agents. Its structural attributes allow for modifications that can enhance therapeutic efficacy against various diseases, including cancer and infectious diseases .

2. Biological Activity:

Research indicates that this compound exhibits significant biological activities, including potential anti-cancer properties. Studies have focused on its interaction with specific enzymes and receptors, which is crucial for understanding its mechanism of action and therapeutic potential .

3. Inhibition Studies:

Recent investigations have highlighted its role as an inhibitor of B-cell lymphoma 6 (BCL6), a transcriptional repressor implicated in diffuse large B-cell lymphoma (DLBCL). The compound has shown promising results in biochemical assays, indicating its potential as a chemical probe for cancer therapy .

Table 1: Summary of Biological Activities

Case Studies

Case Study 1: BCL6 Inhibition

In a study focused on optimizing compounds for BCL6 inhibition, researchers identified 3-(Azetidin-3-yl)-2-fluoropyridine hydrochloride as a key scaffold. The compound's modifications led to enhanced potency and selectivity against BCL6, demonstrating its potential utility in developing targeted therapies for DLBCL .

Case Study 2: Anticancer Properties

Another study examined the compound's effects on various cancer cell lines. Results indicated that it significantly inhibited cell proliferation, suggesting that it could serve as an effective lead compound for further development into anticancer agents .

作用機序

類似化合物の比較

類似化合物

アゼチジン誘導体: アゼチジン-3-オール塩酸塩などの化合物は、アゼチジン環構造を共有しています.

フルオロピリジン誘導体: 2-フルオロピリジンなどの化合物は、類似のフルオロピリジン部分を有しています.

独自性

3-(アゼチジン-3-イル)-2-フルオロピリジン塩酸塩は、アゼチジン環とフルオロピリジン環の組み合わせにより、独特の化学的および生物学的性質を示すため、独特です。この組み合わせは、他の化合物ではあまり見られないため、研究開発に貴重な分子となっています。

類似化合物との比較

Similar Compounds

Azetidine Derivatives: Compounds like azetidin-3-ol hydrochloride share the azetidine ring structure.

Fluoropyridine Derivatives: Compounds such as 2-fluoropyridine have similar fluoropyridine moieties.

Uniqueness

3-(Azetidin-3-yl)-2-fluoropyridine hydrochloride is unique due to the combination of the azetidine and fluoropyridine rings, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.

生物活性

3-(Azetidin-3-yl)-2-fluoropyridine hydrochloride is a heterocyclic compound that combines an azetidine ring and a fluoropyridine moiety, which contributes to its unique biological properties. This article explores its synthesis, biological activities, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of 3-(Azetidin-3-yl)-2-fluoropyridine hydrochloride is CHClFN, with a molecular weight of 188.63 g/mol. The compound features a four-membered nitrogen-containing azetidine ring and a six-membered aromatic pyridine ring with a fluorine atom at the second position. This structural configuration is significant for its interaction with biological targets.

Synthesis

The synthesis of 3-(Azetidin-3-yl)-2-fluoropyridine hydrochloride typically involves multi-step organic synthesis techniques. Common methods include:

- Formation of the Azetidine Ring : Starting from appropriate precursors, the azetidine structure is formed through cyclization reactions.

- Pyridine Functionalization : The introduction of the fluorine atom at the second position of the pyridine ring is achieved through halogenation reactions.

- Hydrochloride Salt Formation : The final compound is often isolated as a hydrochloride salt to enhance its solubility and stability.

Biological Activity

Research has shown that 3-(Azetidin-3-yl)-2-fluoropyridine hydrochloride exhibits several biological activities, including:

- Enzyme Inhibition : Studies indicate that this compound can modulate the activity of various enzymes, impacting metabolic pathways and signaling mechanisms within cells. Notably, it has been investigated for its binding affinity to specific targets such as BCL6, a protein involved in cancer progression .

- Antiproliferative Effects : In vitro studies have demonstrated that 3-(Azetidin-3-yl)-2-fluoropyridine hydrochloride possesses antiproliferative properties against various cancer cell lines, indicating potential as an anticancer agent. The compound's IC50 values in cellular assays suggest it may inhibit cell growth effectively .

Table 1: Biological Activity Summary

| Activity Type | Observations | Reference |

|---|---|---|

| Enzyme Inhibition | Modulates BCL6 activity | |

| Antiproliferative | Effective against cancer cell lines | |

| Antimicrobial | Potential activity against bacteria |

Case Studies and Research Findings

- BCL6 Inhibition Study : A study focused on the inhibition of BCL6 using 3-(Azetidin-3-yl)-2-fluoropyridine hydrochloride reported an IC50 value of approximately 4.8 nM, showcasing its potency as an inhibitor in biochemical assays .

- Cell Line Testing : In tests involving MCF-7 breast cancer cells, this compound exhibited significant growth inhibition compared to standard treatments like 5-Fluorouracil (5-FU), with IC50 values indicating higher efficacy in certain conditions .

- Antimicrobial Activity : Preliminary evaluations suggest that derivatives of this compound may possess antibacterial properties, although further studies are needed to establish specific mechanisms and efficacy against various bacterial strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。